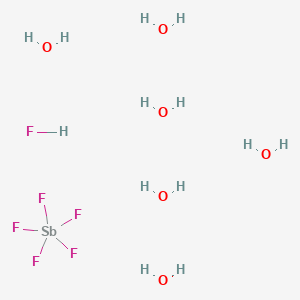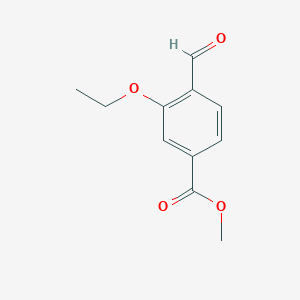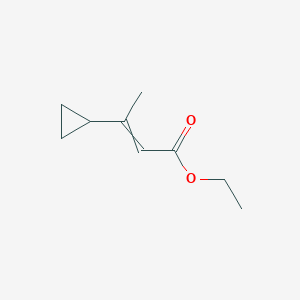
7-氟-2-氧代-2H-色烯-3-羧酸
描述
7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields This compound is characterized by the presence of a fluorine atom at the 7th position, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position of the chromene ring
科学研究应用
7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary targets of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid are the monocarboxylate transporters MCT1 & MCT4 (SLC16A1 & SLC16A3) . These transporters play a crucial role in lactate uptake-dependent cancer growth .
Mode of Action
7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid acts as an inhibitor of MCT1 & MCT4 . It affects lactate uptake-dependent cancer growth in cultures and in vivo .
Biochemical Pathways
The compound’s action on MCT1 & MCT4 affects the lactate uptake-dependent cancer growth pathway . This pathway is crucial for the survival and proliferation of certain cancer cells . By inhibiting this pathway, 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid can potentially impede the growth of these cancer cells .
Pharmacokinetics
Its impact on bioavailability is evident from its effect on lactate uptake-dependent cancer growth in cultures and in vivo .
Result of Action
The molecular and cellular effects of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid’s action include the inhibition of lactate uptake, which can impede the growth of certain cancer cells .
Action Environment
It’s worth noting that the compound’s efficacy in inhibiting lactate uptake-dependent cancer growth has been demonstrated both in cultures and in vivo .
生化分析
Biochemical Properties
7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as DNA gyrase and cyclooxygenase . These interactions are crucial as they can modulate the biochemical pathways in which these enzymes are involved, potentially leading to therapeutic effects.
Cellular Effects
The effects of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cyclooxygenase by binding to its active site, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and ensuring the compound’s safety in clinical applications.
Metabolic Pathways
7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . Additionally, this compound can affect the levels of key metabolites, influencing cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported into cells via organic anion transporters and bind to intracellular proteins, affecting its bioavailability and activity .
Subcellular Localization
The subcellular localization of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 7-fluoro-4-methylcoumarin.
Oxidation: The methyl group at the 4th position is oxidized to form a carboxylic acid group. This can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Cyclization: The intermediate product undergoes cyclization to form the chromene ring structure. This step may involve the use of catalysts such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) to facilitate the cyclization reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, with considerations for yield, purity, and environmental impact. Industrial production may also involve the use of automated equipment and continuous flow reactors to streamline the synthesis process.
化学反应分析
Types of Reactions
7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, resulting in the formation of 7-fluoro-2-hydroxy-2H-chromene-3-carboxylic acid.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are common oxidizing agents used in the reactions.
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products
Oxidation: Formation of additional carboxylic acid or ketone groups.
Reduction: Formation of 7-fluoro-2-hydroxy-2H-chromene-3-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Similar structure with a hydroxyl group at the 7th position instead of a fluorine atom.
7-Diethylamino-2-oxo-2H-chromene-3-carboxylic acid: Contains a diethylamino group at the 7th position.
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Contains a methoxy group at the 7th position.
Uniqueness
The presence of a fluorine atom at the 7th position in 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and altered electronic distribution
属性
IUPAC Name |
7-fluoro-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXKJLLEPSNOPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1443692.png)
![Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate](/img/structure/B1443695.png)
![tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1443696.png)
![(3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1443697.png)




![3-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1443707.png)


